molecular formula C11H11NO B6322506 5-(4-Ethylphenyl)oxazole CAS No. 1642782-80-6

5-(4-Ethylphenyl)oxazole

Cat. No.: B6322506
CAS No.: 1642782-80-6
M. Wt: 173.21 g/mol
InChI Key: JIAGPLLFPMVWIZ-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethylphenyl group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)oxazole can be achieved through several methods. One common approach is the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles . Another method involves the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ catalysts that can be easily separated from the reaction mixture, such as magnetic nanocatalysts .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include halogenated oxazoles, nitro-oxazoles, and various substituted oxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(4-ethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGPLLFPMVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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